molecular formula C7H13IO B1405159 4-Iodo-2,2-dimethyl-tetrahydro-pyran CAS No. 882687-80-1

4-Iodo-2,2-dimethyl-tetrahydro-pyran

Cat. No.: B1405159
CAS No.: 882687-80-1
M. Wt: 240.08 g/mol
InChI Key: CTPMPYIKWARWDI-UHFFFAOYSA-N
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Description

4-Iodo-2,2-dimethyl-tetrahydro-pyran is an organic compound with the molecular formula C7H13IO It is a derivative of tetrahydropyran, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the second position is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran typically involves the iodination of 2,2-dimethyl-tetrahydro-pyran. One common method is the reaction of 2,2-dimethyl-tetrahydro-pyran with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,2-dimethyl-tetrahydro-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,2-dimethyl-tetrahydro-pyran.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

    Substitution Reactions: Various substituted tetrahydropyran derivatives.

    Oxidation Reactions: Oxidized forms of the compound, such as alcohols or ketones.

    Reduction Reactions: 2,2-Dimethyl-tetrahydro-pyran.

Scientific Research Applications

4-Iodo-2,2-dimethyl-tetrahydro-pyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-Bromo-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a bromine atom instead of iodine.

    4-Chloro-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a chlorine atom instead of iodine.

    2,2-Dimethyl-tetrahydro-pyran: The parent compound without the halogen substitution.

Uniqueness: 4-Iodo-2,2-dimethyl-tetrahydro-pyran is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with molecular targets.

Properties

IUPAC Name

4-iodo-2,2-dimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPMPYIKWARWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Reactant of Route 2
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Reactant of Route 3
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Reactant of Route 4
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Reactant of Route 5
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Reactant of Route 6
4-Iodo-2,2-dimethyl-tetrahydro-pyran

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